An In-depth Technical Guide to (1-ethyl-1H-pyrazol-5-yl)methanol: Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to (1-ethyl-1H-pyrazol-5-yl)methanol: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This has led to their incorporation into numerous FDA-approved drugs, highlighting their therapeutic relevance.
This technical guide provides a comprehensive overview of the basic properties and structure of a specific pyrazole derivative, (1-ethyl-1H-pyrazol-5-yl)methanol . This compound represents a valuable, yet not extensively documented, building block for the synthesis of novel chemical entities with potential therapeutic applications. For researchers and drug development professionals, understanding the fundamental characteristics of such synthons is paramount for their effective utilization in the design and synthesis of new drug candidates. This guide will delve into its physicochemical properties, provide a plausible synthetic route with a detailed experimental protocol, and offer an in-depth analysis of its expected spectroscopic characteristics.
Physicochemical and Structural Properties
(1-ethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole derivative with a hydroxymethyl group at the 5-position and an ethyl group at the 1-position of the pyrazole ring.
Chemical Structure
The chemical structure of (1-ethyl-1H-pyrazol-5-yl)methanol is presented below:
Caption: 2D Structure of (1-ethyl-1H-pyrazol-5-yl)methanol.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 1007488-29-0 | [1] |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| Physical Form | Liquid (at room temperature) | Sigma-Aldrich |
| Predicted XLogP3 | 0.3 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol: A Representative Pathway
A plausible and efficient synthetic route to (1-ethyl-1H-pyrazol-5-yl)methanol involves a two-step process starting from commercially available reagents. The first step is the synthesis of the key intermediate, 1-ethyl-1H-pyrazol-5-ol, followed by its formylation and subsequent reduction to the target alcohol.
Caption: Synthetic workflow for (1-ethyl-1H-pyrazol-5-yl)methanol.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method based on established chemical transformations for the synthesis of pyrazole derivatives and the reduction of aldehydes.
Step 1: Synthesis of 1-ethyl-1H-pyrazol-5-ol [2]
-
To a slurry of ethylhydrazine oxalate (1.0 eq) in water, add a 50% w/v NaOH solution to adjust the pH to 9.5.
-
Heat the mixture to 40°C and add methyl 3-methoxyacrylate (0.67 eq) dropwise over 1 hour, maintaining the pH between 9.0 and 9.5 by the periodic addition of 50% w/v NaOH solution.
-
After the addition is complete, continue to stir the mixture for an additional 3 hours at 40°C.
-
Cool the mixture to 5°C and filter.
-
Concentrate the filtrate, cool to 5°C again, and filter to remove any further solids.
-
Acidify the filtrate to pH 3-4 with 6M HCl and extract with a 3:1 mixture of chloroform/isopropanol.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 1-ethyl-1H-pyrazol-5-ol.
Step 2: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazol-5-ol
-
In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF) to 0°C.
-
To this cooled solution, add a solution of 1-ethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole-5-carbaldehyde.
Step 3: Reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde
-
Dissolve the crude 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (1-ethyl-1H-pyrazol-5-yl)methanol.
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two protons on the pyrazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.3 |
| CH₂ (ethyl) | ~4.1 | Quartet (q) | ~7.3 |
| CH₂ (hydroxymethyl) | ~4.6 | Doublet (d) | ~5.5 |
| OH | Variable, ~2.0-4.0 | Broad Singlet (br s) | - |
| H-4 (pyrazole) | ~6.2 | Doublet (d) | ~2.0 |
| H-3 (pyrazole) | ~7.4 | Doublet (d) | ~2.0 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~45 |
| CH₂ (hydroxymethyl) | ~58 |
| C-4 (pyrazole) | ~105 |
| C-3 (pyrazole) | ~138 |
| C-5 (pyrazole) | ~145 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol, as well as C-H and C=N stretching vibrations.[6][7][8]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=N (pyrazole ring) | 1500 - 1600 | Medium |
| C-O (alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will likely involve the loss of a hydrogen radical, water, and fragmentation of the ethyl and hydroxymethyl groups.[9][10][11]
| m/z | Predicted Fragment |
| 126 | [M]⁺ |
| 125 | [M-H]⁺ |
| 111 | [M-CH₃]⁺ |
| 97 | [M-C₂H₅]⁺ or [M-CHO]⁺ |
| 95 | [M-CH₂OH]⁺ |
| 81 | [M-C₂H₅-N]⁺ |
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous clinically used drugs.[12] Its versatility allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Caption: The pyrazole scaffold and its therapeutic applications.
(1-ethyl-1H-pyrazol-5-yl)methanol, with its reactive hydroxyl group, serves as an excellent starting point for the synthesis of more complex molecules. This hydroxyl group can be readily converted into other functional groups, such as halides, ethers, esters, and amines, providing access to a diverse library of pyrazole derivatives for biological screening.
Potential applications of compounds derived from (1-ethyl-1H-pyrazol-5-yl)methanol include:
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature a substituted pyrazole core. The functional handle on this molecule allows for the introduction of various substituents to target the ATP-binding site of kinases.
-
Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel analogues can be synthesized to explore improved efficacy and selectivity.
-
Central Nervous System (CNS) Agents: Pyrazole derivatives have shown activity as anxiolytics and anticonvulsants. The lipophilicity and hydrogen bonding capacity of molecules derived from (1-ethyl-1H-pyrazol-5-yl)methanol can be modulated to optimize blood-brain barrier penetration.
Conclusion
(1-ethyl-1H-pyrazol-5-yl)methanol is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data on this specific molecule is limited, its fundamental properties can be reliably predicted based on its structure and comparison with related compounds. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling its use in the synthesis of novel pyrazole derivatives. The diverse biological activities associated with the pyrazole scaffold underscore the potential of (1-ethyl-1H-pyrazol-5-yl)methanol as a starting material for the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to harness the potential of this versatile molecule in their drug discovery programs.
References
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
-
1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1959–1968. [Link]
- “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Ethyl 5-Aryl(alkyl)-1H-pyrazole-3-carboxylate Derivatives and 3,5-disubstituted Pyrazoles. The Royal Society of Chemistry.
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
-
Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ,... ResearchGate. [Link]
- WO 2009/071584 A1.
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
-
Pyrazole - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. ResearchGate. [Link]
- EP2008996A1 - Process for the production of pyrazoles.
- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem. [Link]
- (12) United States Patent.
-
Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(1)/[13].pdf]([Link]13].pdf)
-
Alcohol : Mass Spectra Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]
-
Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-11. [Link]
- RESEARCH ARTICLE. RSC Medicinal Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. 1-ethyl-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pubs.rsc.org [pubs.rsc.org]
